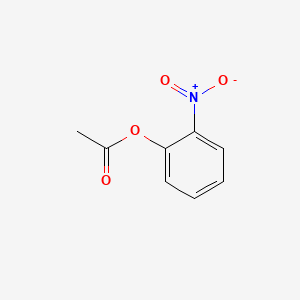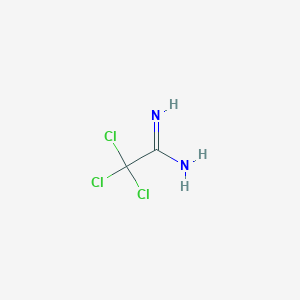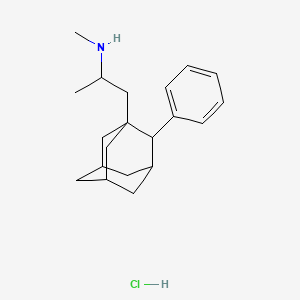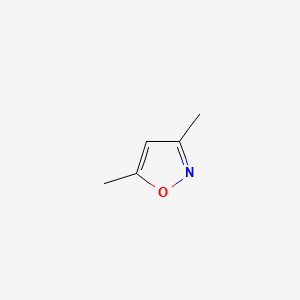
1-(3-Methoxyphenyl)piperazine dihydrochloride
Vue d'ensemble
Description
1-(3-Methoxyphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 g/mol . It is an arylpiperazine derivative, commonly used as an intermediate in the synthesis of various pharmaceuticals. This compound is known for its applications in treating depression and post-traumatic stress disorder .
Mécanisme D'action
Target of Action
1-(3-Methoxyphenyl)piperazine dihydrochloride is a research chemical that is used as an arylpiperazine compound It is known to be an important intermediate in the preparation of various pharmaceuticals .
Mode of Action
It is used in the treatment of depression and post-traumatic stress , suggesting it may interact with neurotransmitter systems in the brain.
Biochemical Pathways
Given its use in treating depression and post-traumatic stress , it may influence the serotonergic and/or dopaminergic pathways, which are commonly implicated in these conditions.
Result of Action
Given its use in treating depression and post-traumatic stress , it may modulate neurotransmitter levels or receptor activity in the brain.
Analyse Biochimique
Biochemical Properties
1-(3-Methoxyphenyl)piperazine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of the human α1β2γ2 GABAA receptor This interaction suggests that the compound may influence neurotransmission and other neurological processes
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the GABAA receptor can alter neuronal signaling, potentially affecting various neurological functions . Moreover, the compound’s impact on gene expression and cellular metabolism is an area of active research, with studies indicating potential modulation of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of the GABAA receptor is a key mechanism, where it likely binds to specific sites on the receptor, altering its activity . This inhibition can lead to changes in neurotransmitter release and neuronal excitability. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes, which in turn affects various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions, but its degradation products and their effects are still being explored
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Studies have indicated threshold effects, where a certain dosage is required to observe significant biochemical or physiological changes. Toxic effects at high doses include potential damage to neuronal cells and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Specific enzymes involved in its metabolism are still being identified, but initial studies suggest interactions with cytochrome P450 enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-(3-Methoxyphenyl)piperazine dihydrochloride can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection leading to spontaneous amide bond formation . Industrial production methods often involve large-scale synthesis using these or similar routes, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Methoxyphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)piperazine dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to neurotransmitter systems due to its interaction with serotonin and dopamine receptors.
Industry: It is utilized in the development of new drugs and therapeutic agents.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyphenyl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(4-Methoxyphenyl)piperazine: Similar in structure but with a methoxy group at the para position, it also exhibits serotonergic and dopaminergic activity.
1-Benzylpiperazine: Known for its stimulant effects, it differs significantly in its pharmacological profile.
1-(3,4-Methylenedioxybenzyl)piperazine: Another derivative with psychoactive properties, often used recreationally.
The uniqueness of this compound lies in its specific substitution pattern and its targeted therapeutic applications in mental health.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUNKQNESKRETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219975 | |
| Record name | 1-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-76-9 | |
| Record name | N-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0T82QHG7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3H-Imidazo[4,5-c]pyridine](/img/structure/B1293585.png)


